molecular formula C8H5BrS B074336 7-Bromobenzo[b]thiophene CAS No. 1423-61-6

7-Bromobenzo[b]thiophene

Cat. No. B074336
CAS RN: 1423-61-6
M. Wt: 213.1 g/mol
InChI Key: NOICDPBEDNMHQK-UHFFFAOYSA-N
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Patent
US07915256B2

Procedure details

1-Bromo-2-(2-ethoxyvinylsulfanyl)benzene is dissolved in chlorobenzene (50 mL) and the solution is heated to 70° C. PPA (10.5 mL) is then added carefully and the biphasic mixture is heated at 150° C. overnight. The resulting dark syrup is allowed to cool down and the supernatant solvent removed by pipette. Chlorobenzene (15 mL) is added to the residue and heated to 150° C. for 30 min. The solvent is removed again and the residue washed with small amounts of dichloromethane until the washings are clear. The organic fractions are combined and filtered through celite to afford a clear yellow solution. Concentration under vacuum followed by LC using cyclohexane as the eluent provided the title compound as a viscous colourless oil (1.21 g, 35%).
Name
1-Bromo-2-(2-ethoxyvinylsulfanyl)benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8][CH:9]=[CH:10]OCC>ClC1C=CC=CC=1>[Br:1][C:2]1[C:3]2[S:8][CH:9]=[CH:10][C:4]=2[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
1-Bromo-2-(2-ethoxyvinylsulfanyl)benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC=C1)SC=COCC
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
PPA (10.5 mL) is then added carefully
TEMPERATURE
Type
TEMPERATURE
Details
the biphasic mixture is heated at 150° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to cool down
CUSTOM
Type
CUSTOM
Details
the supernatant solvent removed by pipette
ADDITION
Type
ADDITION
Details
Chlorobenzene (15 mL) is added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
heated to 150° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent is removed again
WASH
Type
WASH
Details
the residue washed with small amounts of dichloromethane until the washings
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
to afford a clear yellow solution
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC2=C1SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.